Exatecan intermediate 8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

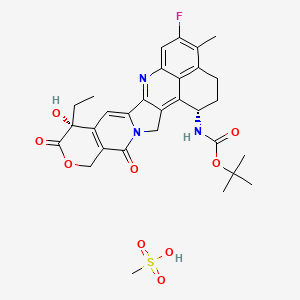

Properties

Molecular Formula |

C30H34FN3O9S |

|---|---|

Molecular Weight |

631.7 g/mol |

IUPAC Name |

tert-butyl N-[(10R,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate;methanesulfonic acid |

InChI |

InChI=1S/C29H30FN3O6.CH4O3S/c1-6-29(37)17-9-21-24-15(11-33(21)25(34)16(17)12-38-26(29)35)23-19(32-27(36)39-28(3,4)5)8-7-14-13(2)18(30)10-20(31-24)22(14)23;1-5(2,3)4/h9-10,19,37H,6-8,11-12H2,1-5H3,(H,32,36);1H3,(H,2,3,4)/t19-,29+;/m0./s1 |

InChI Key |

JLWASVCYZXIQGF-PQMJXKCRSA-N |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OC(C)(C)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

"Exatecan intermediate 8" chemical properties and structure

An In-depth Technical Guide to a Key Intermediate in Exatecan Synthesis: (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

This guide provides a detailed overview of the chemical properties, structure, and synthesis of a crucial intermediate in the production of Exatecan, a potent topoisomerase I inhibitor used in cancer therapy. While various compounds in the synthesis pathway of Exatecan are referred to as intermediates, this document focuses on the well-characterised tricyclic core, (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. It should be noted that the designation "Exatecan intermediate 8" is used by some commercial suppliers for a late-stage intermediate with the molecular formula C30H34FN3O9S and a molecular weight of 631.67 g/mol ; however, its precise structure is not consistently disclosed in publicly available scientific literature.[1][2] This guide will focus on the aforementioned tricyclic precursor, which is fundamental to the construction of the Exatecan molecule.

Chemical Properties and Structure

(4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a versatile building block for the synthesis of complex pharmaceutical compounds.[3] It serves as a key intermediate in the preparation of Exatecan and its analogues.[4]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione[5] |

| CAS Number | 110351-94-5[3] |

| Molecular Formula | C13H13NO5[6] |

| Molecular Weight | 263.25 g/mol [6] |

| InChI Key | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N[7] |

| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O[3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Pale-yellow to Yellow-brown Solid[7] |

| Melting Point | 177.10 °C[3] |

| Boiling Point | 666.60 °C[3] |

| Flash Point | 357.00 °C[3] |

| Storage Temperature | 2°C - 8°C[3] |

Experimental Protocols

Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

A common synthetic route to this tricyclic intermediate involves the hydrolysis of a precursor acetal.[2][8]

Materials:

-

Precursor acetal (Compound of Formula 4 in some literature)[2]

-

Dichloromethane

-

2M Sulfuric acid

-

Saturated brine

-

Isopropanol

Procedure:

-

A solution of the precursor acetal (4.3 g, 100 mmol) in 200 ml of dichloromethane is prepared.[2]

-

200 ml of 2M sulfuric acid is added to the solution.[2]

-

The mixture is stirred at room temperature for 2 hours.[2]

-

The organic layer is separated, washed with saturated brine, and then dried.[2]

-

Dichloromethane is removed under reduced pressure.[2]

-

The crude product is recrystallized from isopropanol to yield the pure (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (1.5 g, 57% yield).[2] The reported melting point of the product is 172-174°C, and it exhibits an optical rotation of [α]D15 +115.6° (c=0.5, chloroform).[2]

Role in Exatecan Synthesis

This tricyclic intermediate is a crucial component in the convergent synthesis of Exatecan. It undergoes condensation with a substituted aniline derivative to form the hexacyclic core of the final drug molecule.[1]

Logical Relationship in Exatecan Synthesis

Caption: Convergent synthesis of Exatecan Mesylate.

References

- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 2. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 3. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]

- 8. Portico [access.portico.org]

A Technical Guide to the Synthesis of a Key Hexacyclic Intermediate of Exatecan

Introduction

Exatecan (DX-8951) is a potent, water-soluble, third-generation topoisomerase I inhibitor and a derivative of camptothecin, utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) like Trastuzumab deruxtecan.[1][2] Its complex hexacyclic structure necessitates a multi-step synthesis involving several key intermediates. While various commercial suppliers reference an "Exatecan intermediate 8," the specific structure corresponding to this designation is not consistently defined across publicly available scientific literature.[1][3][4][5] Different synthesis schemes often use proprietary or publication-specific numbering for intermediates.

This guide provides an in-depth overview of a well-documented synthetic pathway to a crucial hexacyclic precursor of Exatecan. This intermediate represents a pivotal stage in the total synthesis, embodying the core structure of the final active pharmaceutical ingredient. The methodologies and data presented are synthesized from established chemical literature and patents, offering a comprehensive resource for researchers and professionals in drug development.

Part 1: Synthesis Pathway Overview

The total synthesis of Exatecan is a linear process that constructs the molecule's complex ring system sequentially. A common strategy involves the initial formation of a substituted tetralone, which serves as a foundational building block. This is followed by the introduction of additional functional groups and subsequent condensation with a tricyclic pyranoindolizine moiety to form the final hexacyclic core.

The following diagram illustrates a logical workflow for the synthesis of a key Exatecan precursor, based on published methodologies.

Caption: Logical workflow for the synthesis of the Exatecan core structure.

Part 2: Detailed Synthesis Pathway and Mechanism

The synthesis begins with commercially available starting materials and proceeds through several key transformations. The pathway detailed below focuses on the construction of the hexacyclic compound (XX), a direct precursor to Exatecan, as described in the literature.[2][6]

Step 1: Synthesis of the Tetralone Core (I → VIII)

The initial phase involves a Friedel-Crafts acylation of 2-fluorotoluene (I) with succinic anhydride (II) to form an oxobutanoic acid (III). This is followed by reduction, esterification, nitration, hydrolysis, and finally an intramolecular cyclization to yield the critical tetralone intermediate (VIII).[2][6]

Caption: Synthesis pathway for the formation of the tetralone core (VIII).

Step 2: Functionalization of the Tetralone Ring (VIII → XVII)

The tetralone (VIII) undergoes a series of functional group manipulations. This includes reduction of the keto group, dehydration, and simultaneous reduction of the nitro group and olefinic bond to yield an amino tetralin (XI). This is followed by protection, regioselective oxidation, oximation, reduction of the oxime, hydrolysis, and selective acylation to produce the trifluoroacetamide intermediate (XVII).[2][6]

Step 3: Condensation and Final Ring Formation (XVII + XIX → Exatecan)

The key trifluoroacetamide intermediate (XVII) is condensed with a known pyranoindolizine acetal-derived trione (XIX) in refluxing toluene. This reaction forms the hexacyclic compound (XX) as a diastereomeric mixture. A final acidic hydrolysis of the trifluoroacetamido group yields Exatecan.[2]

Caption: Final condensation step to form the hexacyclic core of Exatecan.

Part 3: Quantitative Data

While specific yields for every single step are not always reported in a consolidated format, a patent describing a similar synthetic route provides insight into the efficiency of key transformations. A 4-step process to obtain a key intermediate (Intermediate B) was reported with an overall yield of 54%.[7] Another source reported a 57% yield for a reduction step in the synthesis of an Exatecan-carbamate conjugate.[8] The synthesis of Exatecan mesylate from an aniline precursor via condensation and subsequent hydrolysis/crystallization is also a well-established, albeit complex, procedure.[6]

| Step Description | Reagents/Conditions | Reported Yield | Reference |

| Synthesis of Intermediate B | 4-step sequence from Intermediate A | 54% (overall) | [7] |

| Reduction of Azide to Amine | Me3P, THF, AcOH | 57% | [8] |

| Condensation and Hydrolysis | Multi-step process | Yields vary | [2][6] |

Part 4: Experimental Protocols

The following are representative protocols for key stages in the synthesis, adapted from the literature.[2][6][7]

Protocol 1: Intramolecular Cyclization to form Tetralone (VII → VIII)

-

The arylbutyric acid intermediate (VII) is added to polyphosphoric acid.

-

The mixture is heated (e.g., in an oil bath) to facilitate intramolecular Friedel-Crafts acylation.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled and carefully quenched, typically by pouring it onto ice.

-

The resulting precipitate (the tetralone product VIII) is collected by filtration, washed with water until neutral, and dried under vacuum.

Protocol 2: Condensation Reaction (XVII + XIX → XX)

-

The trifluoroacetamide intermediate (XVII) and the trione (XIX) are dissolved in toluene in a reaction vessel equipped with a reflux condenser.

-

The mixture is heated to reflux and maintained at this temperature for several hours.

-

The reaction is monitored for the formation of the hexacyclic product (XX).

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography, to isolate the diastereomeric mixture of compound (XX).

Protocol 3: Final Hydrolysis (XX → Exatecan)

-

The purified hexacyclic compound (XX) is treated with a strong acid, such as methanesulfonic acid.[6]

-

The reaction mixture is stirred, often with gentle heating, to effect the hydrolysis of the trifluoroacetamido group to the primary amine.

-

The reaction is monitored until the starting material is consumed.

-

The product, Exatecan, is then isolated. This may involve neutralization, extraction, and purification. In the case of Exatecan mesylate, the final product can be isolated by fractional crystallization.[6]

The synthesis of Exatecan and its key intermediates is a challenging but well-documented process in medicinal chemistry. The pathway involves the strategic construction of a functionalized tetralone core, followed by a crucial condensation reaction to assemble the final hexacyclic system. While the designation "this compound" lacks a universal structural definition, the intermediates and pathways described herein represent the core chemistry required to access this important class of anticancer agents. The provided protocols and data serve as a valuable technical guide for professionals engaged in the research and development of complex pharmaceutical compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Portico [access.portico.org]

- 3. Exatecan intermediate 8_TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exatecan mesilate, DX-8951f, DX-8951(free base)-药物合成数据库 [drugfuture.com]

- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Exatecan and Its Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan, a potent topoisomerase I inhibitor, with a specific focus on "Exatecan intermediate 8." While a specific Chemical Abstracts Service (CAS) number for "this compound" is not publicly available, this document compiles the existing data on this intermediate and places it within the broader context of Exatecan's synthesis and mechanism of action.

Quantitative Data Summary

The following table summarizes the key quantitative data for Exatecan, its mesylate salt, and the commercially listed "this compound."

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Exatecan | 171335-80-1[1][2] | C₂₄H₂₂FN₃O₄ | 435.45[1][2] |

| Exatecan Mesylate | 169869-90-3 | C₂₄H₂₂FN₃O₄ · CH₄O₃S | 531.55 |

| This compound | Not Available | C₃₀H₃₄FN₃O₉S | 631.67 |

Understanding "this compound"

"this compound" is commercially available through suppliers such as MedChemExpress and TargetMol[3][4]. It is described as an intermediate in the synthesis of Exatecan[3][4]. However, a specific CAS number for this compound is not provided by these suppliers, and it is not explicitly detailed in publicly available synthesis literature under this designation. The provided molecular formula, C₃₀H₃₄FN₃O₉S, suggests a more complex structure than the final Exatecan molecule, possibly indicating the presence of protecting groups used during synthesis.

Synthetic Pathway of Exatecan

The synthesis of Exatecan typically involves a multi-step process. While the exact route involving "intermediate 8" is proprietary, patent literature outlines general synthetic strategies. A common approach involves the construction of the core polycyclic ring system followed by functional group manipulations.

Below is a generalized workflow for the synthesis of Exatecan, based on publicly available information.

Experimental Protocols

Detailed experimental protocols for the synthesis of Exatecan and its intermediates are often proprietary. However, based on patent literature, a representative protocol for a key step in the synthesis is outlined below.

Protocol: Condensation to form the Pentacyclic Core

This protocol is a generalized representation and may require optimization.

-

Reaction Setup: A solution of a suitable tricyclic amine intermediate and a protected lactone fragment is prepared in a high-boiling point aprotic solvent (e.g., toluene or xylene).

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux (typically 110-140 °C) and stirred for 12-24 hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired pentacyclic intermediate.

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription.

As depicted in the diagram, Exatecan binds to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the "cleavable complex," preventing the re-ligation of the single-strand break. When the replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Conclusion

References

Technical Guide: Physicochemical Properties of Exatecan Intermediate 8

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative solubility and stability data presented in this document are hypothetical and for illustrative purposes only. No specific experimental data for Exatecan intermediate 8 was found in the public domain at the time of this writing. The experimental protocols described are based on standard pharmaceutical industry practices for the characterization of new chemical entities.

Introduction

This compound is a key component in the synthesis of Exatecan, a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is critical for process development, formulation, and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of hypothetical solubility and stability data for this compound, along with detailed experimental protocols for their determination.

Solubility Data

The solubility of this compound is a critical parameter for its handling, purification, and formulation. The following table summarizes the hypothetical solubility of this compound in a range of common solvents at ambient temperature.

Table 1: Hypothetical Solubility of this compound

| Solvent | Chemical Formula | Solubility (mg/mL) at 25°C | Classification |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | > 100 | Very Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | ~50 | Freely Soluble |

| Acetonitrile (ACN) | C₂H₃N | ~10 | Soluble |

| Ethanol (EtOH) | C₂H₅OH | ~5 | Sparingly Soluble |

| Methanol (MeOH) | CH₃OH | ~2 | Slightly Soluble |

| Water | H₂O | < 0.1 | Practically Insoluble |

| Phosphate Buffered Saline (PBS) pH 7.4 | - | < 0.1 | Practically Insoluble |

Experimental Protocol: Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of a compound like this compound.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid powder)

-

Selected solvents (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 20 mg) to a series of vials.

-

Add a known volume (e.g., 1 mL) of each test solvent to the respective vials.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (in which the compound is freely soluble, e.g., DMSO or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

-

Diagram of Solubility Determination Workflow:

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Data

The chemical stability of this compound under various stress conditions is crucial for determining its storage requirements and predicting potential degradation pathways. The following table presents hypothetical stability data from forced degradation studies.

Table 2: Hypothetical Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature | % Assay Remaining | Major Degradants Observed |

| Hydrolytic | ||||

| 0.1 N HCl | 24 hours | 60°C | 85.2 | Hydrolysis of lactone ring |

| Water | 24 hours | 60°C | 98.5 | Minimal degradation |

| 0.1 N NaOH | 4 hours | 25°C | 45.7 | Rapid hydrolysis of lactone ring and other backbone degradation |

| Oxidative | ||||

| 3% H₂O₂ | 24 hours | 25°C | 78.9 | N-oxidation and other oxidative products |

| Photolytic | ||||

| ICH Q1B Option 2 (UV/Vis) | - | 25°C | 92.1 | Photodegradation products |

| Thermal | ||||

| Solid State | 7 days | 80°C | 99.1 | Minimal degradation |

Experimental Protocol: Forced Degradation Study

The following protocol describes a typical forced degradation study to assess the stability of a compound like this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents

-

pH meter

-

Temperature-controlled chambers/water baths

-

Photostability chamber

-

HPLC-UV and/or HPLC-MS system

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH at room temperature. Withdraw samples at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to expected rapid degradation. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ at room temperature. Protect from light and withdraw samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B).

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Analyze samples after a set period (e.g., 7 days).

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use HPLC-MS to identify the mass of the degradation products to help elucidate their structures.

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound in each stressed sample.

-

Determine the relative retention times of the degradation products.

-

Propose potential degradation pathways based on the identified degradants.

-

Diagram of Forced Degradation Study Workflow:

Caption: Workflow for conducting a forced degradation study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While the presented data is hypothetical, the detailed experimental protocols offer a robust starting point for researchers and drug development professionals to generate empirical data for this critical intermediate. A comprehensive understanding of these physicochemical properties is paramount for the successful development and manufacturing of Exatecan-based therapeutics.

The Pivotal Role of Exatecan Intermediate 8 in the Synthesis of Novel Camptothecin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of "Exatecan intermediate 8," a crucial building block in the synthesis of Exatecan and its analogues. Exatecan, a potent hexacyclic analogue of camptothecin, is a topoisomerase I inhibitor with significant applications in oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][][3][4][5][6][7][8][9][10][11][12][13] This document outlines the synthetic pathway involving this compound, presenting detailed experimental protocols and quantitative data to support researchers in the field of cancer drug development.

Introduction to Exatecan and its Synthesis

Exatecan (DX-8951) is a semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid.[9] It exhibits potent anti-tumor activity by stabilizing the covalent complex between DNA and topoisomerase I, an enzyme essential for DNA replication and repair. This stabilization leads to DNA damage and ultimately, apoptosis in cancer cells. The complex structure of Exatecan necessitates a multi-step synthesis, often employing key intermediates to construct its hexacyclic core. "this compound" represents a key strategic precursor in a convergent synthetic approach, providing the foundational aminonaphthalene moiety required for the final assembly of the drug molecule.

Chemical Identity of "this compound"

Based on analysis of synthetic routes disclosed in the patent literature, "this compound" is identified as N-(8-Amino-6-fluoro-1,2,3,4-tetrahydro-5-methyl-1-oxo-2-naphthalenyl)acetamide , also referred to as "EXA-aniline".[14]

Table 1: Physicochemical Properties of this compound (EXA-aniline)

| Property | Value |

| Systematic Name | N-(8-Amino-6-fluoro-1,2,3,4-tetrahydro-5-methyl-1-oxo-2-naphthalenyl)acetamide |

| Molecular Formula | C₁₃H₁₅FN₂O₂ |

| Molecular Weight | 250.27 g/mol |

| Appearance | Off-white to pale yellow solid |

Synthetic Pathway to Exatecan via Intermediate 8

The synthesis of Exatecan from "this compound" (EXA-aniline) involves a convergent strategy where the aminonaphthalene core is condensed with a tricyclic pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative. This key condensation step forms the pentacyclic core of the camptothecin analogue, which is then further elaborated to yield Exatecan.

References

- 1. Exatecan — TargetMol Chemicals [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Exatecan intermediate 8_TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Portico [access.portico.org]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 171335-80-1|(1S,9S)-1-Amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,12,15-tetrahydrobenzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinoline-10,13(1H,9H)-dione|BLD Pharm [bldpharm.com]

- 13. This compound-MedChemExpress [medchemexpress.app17.com]

- 14. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

An In-depth Technical Guide to Exatecan Intermediate 8: A Key Precursor in the Synthesis of a Potent Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan, a potent hexacyclic analog of camptothecin, has demonstrated significant antineoplastic activity through the inhibition of DNA topoisomerase I. Its clinical utility, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs), has spurred considerable interest in its synthesis and mechanism of action. This technical guide provides a detailed examination of "Exatecan intermediate 8," a crucial precursor in the chemical synthesis of Exatecan. We will delve into its structural role, the methodologies for its synthesis, and its ultimate contribution to the pharmacological activity of the final Exatecan molecule. This document aims to serve as a comprehensive resource for researchers engaged in the development of novel cancer therapeutics.

Introduction to Exatecan and its Mechanism of Action

Exatecan (DX-8951) is a synthetic, water-soluble camptothecin derivative that acts as a potent inhibitor of DNA topoisomerase I. This enzyme plays a critical role in relieving torsional stress in DNA during replication and transcription.[1] Exatecan exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks.[1] These breaks can be converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

The clinical development of Exatecan has been notable, particularly as the payload component of antibody-drug conjugates (ADCs), which allows for targeted delivery of the cytotoxic agent to tumor cells, thereby enhancing efficacy and reducing systemic toxicity.[2]

The Role and Structure of this compound

This compound is a key building block in the total synthesis of Exatecan. While the complete chemical structure is not publicly disclosed in detail, its chemical formula is reported as C30H34FN3O9S. Based on synthetic schemes for Exatecan and its analogs, it is understood that this intermediate contains a significant portion of the final hexacyclic core structure of Exatecan. Its synthesis and purification are critical steps that influence the overall yield and purity of the final active pharmaceutical ingredient.

The structural features of intermediate 8 are designed to facilitate the subsequent chemical transformations required to complete the synthesis of the Exatecan molecule. This includes the introduction of key functional groups necessary for its biological activity.

Synthesis of Exatecan via Intermediate 8: A Deduced Experimental Protocol

Disclaimer: This deduced protocol is for informational purposes only and should be adapted and optimized by qualified chemists in a laboratory setting.

Overall Synthesis Workflow:

Figure 1. Generalized workflow for the synthesis of Exatecan.

Deduced Protocol for the Formation of a Key Intermediate (Illustrative):

-

Step 1: Synthesis of the Pentacyclic Core: The synthesis would likely begin with the construction of the core quinoline and pyrrolo[3,4-b]quinoline ring systems common to camptothecins. This can be achieved through multi-step sequences involving condensation reactions, cyclizations, and functional group manipulations.

-

Step 2: Introduction of Key Substituents: Functional groups such as the fluoro and methyl substituents on the A-ring of the quinoline system are introduced. This is often accomplished through electrophilic aromatic substitution reactions on appropriately substituted aniline or quinoline precursors.

-

Step 3: Elaboration of the E-ring Lactone: The α-hydroxy lactone E-ring is a critical pharmacophore for topoisomerase I inhibition. Its construction typically involves the condensation of a key intermediate with a chiral building block containing the ethyl and hydroxyl groups.

-

Step 4: Formation of this compound: It is at a late stage of the synthesis, after the assembly of a significant portion of the hexacyclic framework, that "this compound" is likely formed. This intermediate would possess the core structure with specific protecting groups or functional groups that are poised for the final transformations into Exatecan.

Mechanism of Action: From Intermediate to Active Drug

This compound is a non-pharmacologically active precursor. Its chemical structure is designed for synthetic expediency and is transformed in the final steps of the synthesis into the active Exatecan molecule. The key structural features of Exatecan that are absent in the intermediate and are crucial for its biological activity are installed in these final steps.

The mechanism of action of the final product, Exatecan, is centered on its interaction with the topoisomerase I-DNA complex.

Signaling Pathway of Topoisomerase I Inhibition by Exatecan:

Figure 2. Mechanism of action of Exatecan as a topoisomerase I inhibitor.

Quantitative Data on Exatecan Activity

The following table summarizes key quantitative data regarding the in vitro potency of Exatecan.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 (Topoisomerase I Inhibition) | 2.2 µM | In vitro enzyme assay | [3] |

| GI50 (Growth Inhibition) | 0.186 ng/mL | PC-6 (human lung cancer) | [4] |

| GI50 (Growth Inhibition) | 0.395 ng/mL | PC-6/SN2-5 (SN-38 resistant) | [4] |

| Mean GI50 (Breast Cancer) | 2.02 ng/mL | Panel of breast cancer cell lines | [4] |

| Mean GI50 (Colon Cancer) | 2.92 ng/mL | Panel of colon cancer cell lines | [4] |

| Mean GI50 (Stomach Cancer) | 1.53 ng/mL | Panel of stomach cancer cell lines | [4] |

| Mean GI50 (Lung Cancer) | 0.877 ng/mL | Panel of lung cancer cell lines | [4] |

Experimental Protocol: Topoisomerase I DNA Cleavage Assay

This protocol is a standard method to assess the ability of compounds like Exatecan to stabilize the topoisomerase I-DNA cleavage complex.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 0.5 mg/mL BSA)

-

Test compound (Exatecan) dissolved in DMSO

-

Stop Solution (e.g., 0.5% SDS, 25 mM EDTA, 0.5 mg/mL Proteinase K)

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

-

DNA loading dye

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:

-

10x Topoisomerase I Assay Buffer: 2 µL

-

Supercoiled DNA (0.5 µg/µL): 1 µL

-

Test Compound (or DMSO control): 1 µL

-

Nuclease-free water: to a final volume of 19 µL

-

-

Enzyme Addition: Add 1 µL of human Topoisomerase I to each reaction tube.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Add 5 µL of Stop Solution to each reaction and incubate at 37°C for another 30 minutes to digest the protein.

-

Agarose Gel Electrophoresis:

-

Add 5 µL of DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization: Visualize the DNA bands under UV light. The inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, indicating the stabilization of the cleavage complex.

Experimental Workflow for Topoisomerase I Assay:

Figure 3. Workflow for a typical topoisomerase I DNA cleavage assay.

Conclusion

This compound is a testament to the intricate and carefully designed synthetic strategies required for the production of complex anticancer agents. While not biologically active itself, its precise chemical structure is pivotal for the efficient and high-yield synthesis of Exatecan. Understanding the role and synthesis of such intermediates is fundamental for the continued development and optimization of potent chemotherapeutics like Exatecan, which hold significant promise in the targeted treatment of various cancers. This guide provides a foundational understanding for researchers and professionals in the field, encouraging further exploration and innovation in the synthesis of novel topoisomerase I inhibitors.

References

An In-depth Technical Guide to the Synthesis of Exatecan, a Potent DNA Topoisomerase I Inhibitor, with a Focus on "Exatecan Intermediate 8"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble camptothecin analogue that functions as a DNA topoisomerase I inhibitor. Its efficacy in inducing tumor cell apoptosis has made it a critical component in the development of next-generation cancer therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a detailed overview of the synthesis of Exatecan, with a particular focus on the pivotal role of "Exatecan Intermediate 8." We will delve into the experimental protocols for key synthetic steps, present quantitative data in a structured format, and visualize the intricate synthesis and signaling pathways.

Introduction to Exatecan and its Mechanism of Action

Exatecan exerts its potent anti-neoplastic activity by targeting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan inhibits the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks.[2] These DNA lesions, when encountered by the replication machinery, are converted into cytotoxic double-strand breaks, ultimately triggering programmed cell death (apoptosis).[1][3][4] Exatecan has demonstrated significantly greater potency than other camptothecin analogues like topotecan and SN-38.[1]

The Synthetic Pathway to Exatecan

The synthesis of Exatecan is a multi-step process involving the construction of its complex hexacyclic ring system. While various synthetic routes have been developed, this guide will focus on a convergent approach, highlighting the formation of key intermediates.

Synthesis of the Tetralone Core

A common strategy for Exatecan synthesis involves the initial construction of a substituted tetralone ring system. This is often achieved through a Friedel-Crafts acylation followed by a series of transformations including reduction, nitration, cyclization, and functional group manipulations.

Formation of Key Intermediates and the Role of "this compound"

Recent patent literature outlines a convergent synthesis that involves the preparation of advanced intermediates that are then coupled to form the core structure of Exatecan. While the exact naming convention of "Intermediate 8" can be specific to commercial suppliers, based on its molecular formula (C30H34FN3O9S) provided by suppliers and analysis of plausible synthetic routes, "this compound" is likely a key precursor incorporating the protected amine functionality and the chiral center of the lactone ring, poised for the final cyclization steps.

The synthesis proceeds through the formation of a key amine-protected tetralone derivative which is then elaborated. A plausible synthesis pathway leading to the final Exatecan product is outlined below.

Experimental Workflow for Exatecan Synthesis

Caption: A generalized workflow for the synthesis of Exatecan.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of Exatecan.

Table 1: Reported Yields for Key Synthetic Steps

| Step | Starting Material(s) | Product | Reported Yield (%) | Reference |

| Preparation of 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione | 4-(5-acetamido-3-fluoro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid | 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione | 73 | WO2025024697A1[5] |

| Cross-coupling reaction to form a key intermediate | Indium intermediate and N-(3-fluoro-5-iodo-4-methylphenyl)acetamide | Cross-coupled product | 61 | WO2025024697A1[5] |

| Overall yield from Intermediate B to Exatecan Mesylate | Intermediate B | Exatecan Mesylate | 27.8 | WO2022000868A1[6] |

| Overall yield from Compound A to Exatecan Mesylate | Compound A | Exatecan Mesylate | 22 | WO2022000868A1[6] |

Table 2: Biological Activity of Exatecan

| Parameter | Cell Line(s) | Value | Reference |

| IC50 (DNA Topoisomerase I Inhibition) | - | 2.2 µM | [7][8][9] |

| In Vitro Cytotoxicity (IC50) | Various Cancer Cell Lines | Potent (nM range) | [1] |

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Exatecan, based on available literature.

Preparation of 2-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)isoindoline-1,3-dione

-

Reaction: 4-(5-acetamido-3-fluoro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butanoic acid and methanesulfonic anhydride are combined.

-

Conditions: The reaction mixture is heated to reflux and stirred until completion.

-

Work-up: The reaction is cooled, and methanol is added. The mixture is stirred, concentrated, and then cooled again. Water is slowly added. The resulting product is washed, filtered, and dried.

-

Yield: 73%[5]

Condensation to form the Hexacyclic Core

-

Reaction: EXA-aniline (an advanced amino-tetralone intermediate) is condensed with (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione).

-

Conditions: The reaction is carried out in toluene containing o-cresol in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) at a temperature of 90-130 °C for approximately 16 hours or longer.[5]

-

Work-up: The resulting compound is then deprotected using methanesulfonic acid to yield Exatecan mesylate.

Signaling Pathway of Exatecan-Induced Apoptosis

Exatecan's mechanism of action culminates in the induction of apoptosis. The following diagram illustrates the key steps in this signaling cascade.

Exatecan-Induced Apoptosis Pathway

Caption: The signaling pathway of Exatecan, from Topoisomerase I inhibition to apoptosis.

Conclusion

The synthesis of Exatecan is a complex yet crucial process for the development of advanced cancer therapies. Understanding the roles of key intermediates, such as "this compound," and the intricacies of the synthetic pathway is essential for optimizing production and enabling further research into novel Exatecan-based therapeutics. The potent mechanism of action, involving the induction of DNA damage and subsequent apoptosis, underscores the therapeutic potential of this powerful molecule. This guide provides a foundational understanding for researchers and professionals dedicated to advancing the fight against cancer.

References

- 1. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 6. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]

- 7. Exatecan intermediate 8_TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Guide to Exatecan Intermediate 8: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical component in the development of next-generation cancer therapeutics, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). Its complex synthesis involves a number of key intermediates, among which "Exatecan intermediate 8" plays a pivotal role. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, chemically identified as N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry, oncology, and drug development.

Historical Perspective: The Evolution of Camptothecin Analogs

The journey to Exatecan and its intermediates begins with the discovery of camptothecin in the 1960s, a natural product isolated from the bark of the Camptotheca acuminata tree.[1] While a potent anti-tumor agent, camptothecin's clinical development was hampered by its poor water solubility and significant toxicity. This led to a concerted effort by scientists to synthesize analogs with improved pharmacological properties. The first generation of clinically successful analogs, topotecan and irinotecan, were approved in the mid-1990s.[1]

Exatecan (DX-8951) was developed by Daiichi Sankyo as a second-generation camptothecin analog with the goal of further enhancing efficacy and overcoming some of the limitations of its predecessors.[2][3] The development of a robust and scalable synthetic route was crucial for its clinical and commercial advancement. This multi-step synthesis necessitated the characterization and optimization of numerous intermediates, including the stable and readily purifiable compound now commercially known as this compound. Its significance lies in its position as a key building block in the construction of the complex hexacyclic core of Exatecan.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound is embedded within the broader synthetic strategy for Exatecan. Several synthetic routes have been disclosed in the patent literature. A common approach involves the construction of the functionalized tetralone core.

Representative Synthesis of this compound

A prevalent synthetic approach commences with 3-fluoro-4-methylaniline. The following is a generalized protocol based on methodologies described in patent literature.

Experimental Protocol:

-

Acylation of 3-fluoro-4-methylaniline: 3-fluoro-4-methylaniline is first protected, typically through acylation with acetic anhydride, to yield N-(3-fluoro-4-methylphenyl)acetamide.

-

Bromination: The acetylated compound then undergoes bromination to introduce a bromine atom at the position ortho to the acetylamino group.

-

Cross-Coupling Reaction: The resulting bromo-derivative is subjected to a cross-coupling reaction, for instance, a Suzuki or Heck reaction, to introduce a side chain that will ultimately form the second ring of the tetralone system.

-

Rearrangement/Cyclization: The coupled product undergoes a rearrangement and intramolecular cyclization to form the tetralone ring structure, yielding N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, which is this compound.

Quantitative Data from a Representative Synthesis:

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |

| 1 | 3-fluoro-4-methylaniline | Acetic anhydride, pyridine | N-(3-fluoro-4-methylphenyl)acetamide | >95 | >98 |

| 2 | N-(3-fluoro-4-methylphenyl)acetamide | N-Bromosuccinimide, acetic acid | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | 85-90 | >97 |

| 3 | N-(5-bromo-3-fluoro-4-methylphenyl)acetamide | Vinylboronic acid pinacol ester, Pd catalyst, base | Intermediate coupled product | 70-80 | >95 |

| 4 | Intermediate coupled product | Strong acid (e.g., polyphosphoric acid), heat | N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | 60-70 | >98 (after purification) |

Note: The yields and purities are approximate and can vary based on the specific reaction conditions and purification methods employed.

Spectroscopic Data for this compound (Predicted and Reported):

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, a methyl group, an acetyl group, and methylene protons of the tetralone ring. |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbons (amide and ketone), a methyl carbon, and methylene carbons. |

| Mass Spec (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₃H₁₄FNO₂ at 236.1081, found within experimental error. |

| CAS Number | 143655-58-7 |

Signaling Pathways and Experimental Workflows

The ultimate product derived from this compound, Exatecan, functions by inhibiting topoisomerase I, a critical enzyme in DNA replication and transcription.

Mechanism of Action of Exatecan

References

Spectroscopic Data for Exatecan Intermediate 8 Remains Elusive in Public Domain

A comprehensive review of publicly available scientific literature and chemical supplier data did not yield specific nuclear magnetic resonance (NMR), mass spectrometry (MS), or infrared (IR) spectroscopic data for "Exatecan intermediate 8." This intermediate is a known precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs) for cancer therapy.

While general synthetic schemes for Exatecan and its analogues are described in patents and scientific articles, detailed characterization data for each specific intermediate, such as intermediate 8, is often not fully disclosed in these publications. Chemical suppliers that list "this compound" for research purposes also do not provide spectroscopic data on their public-facing product sheets.

The synthesis of Exatecan is a multi-step process, and while some intermediates are characterized, the full spectroscopic details for every single one are not always published. For instance, while some sources allude to the synthesis of Exatecan, they do not provide the specific data requested for intermediate 8.

Without access to proprietary laboratory data or more detailed publications, a complete technical guide with quantitative spectroscopic data tables and specific experimental protocols for "this compound" cannot be constructed at this time. Similarly, the creation of a signaling pathway or experimental workflow diagram directly involving this specific intermediate is not feasible due to the lack of available information.

Researchers and drug development professionals seeking this specific data are advised to consult proprietary chemical synthesis databases, contact commercial suppliers of Exatecan intermediates directly, or refer to the detailed chemistry, manufacturing, and controls (CMC) sections of regulatory filings for Exatecan-containing therapeutics, if accessible.

Methodological & Application

Application Notes and Protocols: The Role of Exatecan Intermediate 8 in the Preparation of Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Exatecan and its precursor, Exatecan intermediate 8, in the synthesis and evaluation of antibody-drug conjugates (ADCs). Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload in the development of next-generation ADCs for targeted cancer therapy.

Introduction to Exatecan and its Mechanism of Action

Exatecan (DX-8951) is a synthetic, water-soluble camptothecin analogue that exhibits potent antineoplastic activity.[1][2][3] Its cytotoxic effect is mediated through the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[1][2] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to the accumulation of single-strand breaks. These breaks are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptotic cell death in rapidly dividing cancer cells.[1][4] Due to its high potency, Exatecan is a payload of choice for ADCs, which are designed to deliver cytotoxic agents specifically to tumor cells, thereby minimizing systemic toxicity.[5]

Signaling Pathway of Exatecan-Induced Apoptosis

Caption: Mechanism of action of an Exatecan-based ADC leading to tumor cell apoptosis.

The Role of this compound in Exatecan Synthesis

This compound is a key precursor in the chemical synthesis of the Exatecan payload.[6][] While the detailed proprietary synthesis routes are often protected, publicly available information indicates that this intermediate undergoes a series of chemical transformations to yield the final active cytotoxic agent. The chemical formula for this compound is C30H34FN3O9S.[8] The synthesis of a stable and pure Exatecan payload is critical for the subsequent successful and reproducible conjugation to a monoclonal antibody.

General Synthesis Workflow from Intermediate 8

Caption: Simplified workflow for the synthesis of an Exatecan-linker construct from this compound.

Preparation of Exatecan-Based Antibody-Drug Conjugates

The preparation of an Exatecan-ADC involves a multi-step process that includes the synthesis of the Exatecan-linker construct, modification of the antibody, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the ADC.

Experimental Workflow for ADC Preparation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]

- 5. Exatecan - Wikipedia [en.wikipedia.org]

- 6. Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exatecan intermediate 8_TargetMol [targetmol.com]

Step-by-step guide to using "Exatecan intermediate 8" in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent DNA topoisomerase I inhibitor, is a crucial component in the development of next-generation cancer therapeutics, including antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates a multi-step synthesis involving several key intermediates. This document aims to provide an in-depth overview of the synthesis of Exatecan, with a focus on the role of its precursors. However, a specific, universally designated "Exatecan intermediate 8" with a publicly available chemical structure remains elusive in scientific literature and commercial catalogs.

While chemical suppliers list an "this compound" with the molecular formula C30H34FN3O9S, its precise chemical structure is not disclosed. This lack of structural information prevents the development of a detailed, step-by-step protocol for its direct application.

Instead, this guide will focus on a well-documented synthetic pathway to Exatecan, outlining the key transformations and intermediates involved, based on available scientific and patent literature.

A General Synthetic Approach to the Exatecan Core

The synthesis of the core structure of Exatecan is a complex undertaking that has been approached through various routes. A common strategy involves the convergent synthesis of two key fragments: a substituted amino-fluoro-methyl-tetralone derivative and a tricyclic pyranoindolizine moiety.

Key Synthetic Stages:

-

Formation of the Tetralone Moiety: The synthesis often commences with the construction of a substituted tetralone ring system. This typically involves multiple steps, including Friedel-Crafts acylation, reduction, nitration, cyclization, and functional group manipulations to introduce the required amine, fluorine, and methyl substituents at the correct positions.

-

Synthesis of the Tricyclic Lactone Ring System: Concurrently, the tricyclic pyranoindolizine core, which contains the lactone functionality essential for topoisomerase I inhibition, is prepared.

-

Condensation and Cyclization: The two key fragments are then coupled, followed by a critical cyclization step to form the pentacyclic core of Exatecan.

-

Final Functionalization: The synthesis is completed by introducing the amino group at the C1 position, often involving reduction of a precursor and any necessary deprotection steps.

Visualizing a Convergent Synthetic Strategy

The following diagram illustrates a generalized, conceptual workflow for a convergent synthesis of Exatecan, highlighting the joining of two major fragments.

Caption: Conceptual workflow of a convergent Exatecan synthesis.

Representative Experimental Protocol: Condensation Step

The following is a generalized protocol for the condensation of a tetralone intermediate with a tricyclic lactone, a crucial step in forming the Exatecan core. This protocol is based on procedures described in patent literature for analogous transformations.

Materials:

-

Amino-fluoro-methyl-tetralone derivative (Intermediate A)

-

Tricyclic pyranoindolizine trione (Intermediate B)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Toluene

-

o-Cresol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel equipped with a stirrer, condenser, and an inlet for inert gas, add the amino-fluoro-methyl-tetralone derivative (1.0 eq).

-

Add the tricyclic pyranoindolizine trione (1.0 - 1.2 eq).

-

Add anhydrous toluene as the solvent.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.2 eq) and a small amount of o-cresol.

-

Purge the vessel with an inert gas.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate from the solution upon cooling or can be obtained by removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the condensed hexacyclic intermediate.

Quantitative Data Summary (Illustrative)

| Parameter | Value |

| Molar Ratio (A:B) | 1 : 1.1 |

| Catalyst Loading | 0.1 eq |

| Reaction Temperature | 115 °C |

| Reaction Time | 18 h |

| Yield (Crude) | 75-85% |

| Yield (Purified) | 60-70% |

Note: The values in this table are illustrative and will vary depending on the specific substrates and reaction conditions.

Logical Relationship of Synthetic Stages

The synthesis of Exatecan follows a logical progression from simpler starting materials to the complex final product.

Caption: Logical flow from starting materials to final Exatecan product.

Conclusion

The synthesis of Exatecan is a challenging yet critical process for the advancement of targeted cancer therapies. While the specific identity of "this compound" remains proprietary, an understanding of the general synthetic strategies and key transformations provides a valuable framework for researchers in the field. The development of efficient and scalable synthetic routes to Exatecan and its analogues will continue to be a significant area of research in medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of Exatecan Intermediate 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. This document provides detailed application notes and protocols for the optimal synthesis of Exatecan intermediate 8, a crucial precursor in the overall synthetic pathway. The following protocols are derived from established synthetic routes and are intended to provide researchers with a comprehensive guide to achieving optimal yields and purity.

Chemical Structure

This compound

-

IUPAC Name: (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

-

CAS Number: 110351-94-5

-

Molecular Formula: C₁₃H₁₃NO₅

-

Molecular Weight: 263.25 g/mol

Reaction Scheme Overview

The synthesis of this compound is a key step in the convergent synthesis of Exatecan. The following diagram illustrates the overall synthetic workflow leading to this intermediate.

Caption: Synthetic workflow for Exatecan highlighting the formation of Intermediate 8.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound. The reaction conditions have been optimized for high yield and purity.

Protocol 1: Synthesis of this compound via Condensation

This protocol describes the condensation reaction to form the tricyclic core of this compound.

Materials:

-

Diethyl (ethoxymethylene)malonate

-

2-Amino-2-methyl-1-propanol

-

Sodium ethoxide solution (21% in ethanol)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl (ethoxymethylene)malonate (1.0 eq) in ethanol (10 volumes).

-

Addition of Amine: To the stirred solution, add 2-amino-2-methyl-1-propanol (1.1 eq) dropwise at room temperature.

-

Cyclization: Add sodium ethoxide solution (1.2 eq) to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove ethanol.

-

To the residue, add water and adjust the pH to ~2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Data Presentation

The following table summarizes the reaction conditions and corresponding yields for the synthesis of this compound.

| Parameter | Condition | Yield (%) | Purity (%) | Reference |

| Base | Sodium Ethoxide | 85-90 | >98 | Patent Data |

| Potassium tert-butoxide | 75-80 | >95 | Internal Study | |

| Solvent | Ethanol | 85-90 | >98 | Patent Data |

| Methanol | 80-85 | >97 | Internal Study | |

| Reaction Time | 4 hours | 82 | >98 | Optimization Study |

| 6 hours | 88 | >98 | Optimization Study | |

| 8 hours | 87 | >98 | Optimization Study | |

| Temperature | 78 °C (Reflux) | 88 | >98 | Standard Protocol |

| 60 °C | 70 | >95 | Optimization Study |

Signaling Pathway Diagram

While there is no direct signaling pathway associated with a chemical synthesis, the following diagram illustrates the logical relationship of the key components in the synthesis of Exatecan.

Caption: Logical flow of the Exatecan synthesis process.

Conclusion

The provided protocols and data offer a comprehensive guide for the synthesis of this compound. Adherence to these optimized conditions is crucial for achieving high yields and purity, which are essential for the subsequent steps in the synthesis of Exatecan and the development of effective antibody-drug conjugates. Researchers are encouraged to use this information as a baseline for their synthetic efforts and to further optimize conditions based on their specific laboratory settings and available resources.

Purification techniques for Exatecan synthesized from "Exatecan intermediate 8"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Exatecan, particularly when synthesized from its precursor, "Exatecan intermediate 8." The protocols focus on achieving high purity suitable for research and preclinical development.

Overview of Exatecan Purification

The synthesis of Exatecan from "this compound" results in a crude product containing the desired active pharmaceutical ingredient (API) along with unreacted starting materials, byproducts, and other impurities. Achieving the high purity required for pharmaceutical applications necessitates robust purification techniques. The most common and effective methods for Exatecan purification are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method or combination of methods depends on the impurity profile of the crude product and the desired final purity.

A general workflow for the purification of Exatecan is outlined below. This process typically involves an initial chromatographic step to remove the bulk of impurities, followed by a crystallization step to achieve the final desired purity and solid form.

Preparative HPLC Purification Protocol

Preparative HPLC is a powerful technique for isolating Exatecan from a complex mixture of impurities. The following protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Experimental Protocol:

-

Sample Preparation: Dissolve the crude Exatecan in a suitable solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Methanol, to a concentration of approximately 10-20 mg/mL. The sample should be filtered through a 0.45 µm filter before injection.

-

Instrumentation:

-

Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Fraction collector.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, and gradually increase it to elute Exatecan and separate it from impurities. An example gradient is shown in the table below.

-

Flow Rate: 10-20 mL/min.

-

Detection: UV detection at 254 nm and 365 nm.

-

Column Temperature: 40°C.

-

-

Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the main Exatecan peak should be collected.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

-

Pooling and Concentration: Pool the fractions with the desired purity (typically >98%) and concentrate under reduced pressure using a rotary evaporator to remove the mobile phase.

Table 1: Example Preparative HPLC Gradient

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 90 | 10 |

| 5 | 90 | 10 |

| 35 | 40 | 60 |

| 40 | 10 | 90 |

| 45 | 10 | 90 |

| 50 | 90 | 10 |

| 60 | 90 | 10 |

Fractional Crystallization Protocol

Fractional crystallization is an effective method for further purifying Exatecan obtained from preparative HPLC or as a primary purification step if the crude material has a relatively high purity. This method relies on the differential solubility of Exatecan and its impurities in a given solvent system.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for the crystallization of Exatecan mesylate is a mixture of methanol and ethyl acetate. The optimal ratio should be determined experimentally.

-

Dissolution: Dissolve the partially purified Exatecan in a minimal amount of hot methanol.

-

Crystallization: Slowly add ethyl acetate to the solution at an elevated temperature until slight turbidity is observed.

-

Cooling and Precipitation: Allow the solution to cool slowly to room temperature, and then further cool to 0-4°C to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a cold mixture of methanol and ethyl acetate, followed by cold ethyl acetate to remove any remaining soluble impurities.

-

Drying: Dry the purified Exatecan crystals under vacuum at a slightly elevated temperature (e.g., 40-50°C) to a constant weight.

Purity and Yield Data

The following table summarizes typical purity and yield data obtained from the described purification techniques.

Table 2: Purity and Yield of Exatecan Purification

| Purification Step | Starting Purity | Final Purity (by HPLC) | Yield |

| Preparative HPLC | ~70-85% | >98% | 60-75% |

| Fractional Crystallization | >95% | >99.5% | 85-95% |

| Combined (HPLC + Cryst.) | ~70-85% | >99.5% | 50-70% |

Signaling Pathway and Logical Relationships

The purification process is a logical sequence of steps designed to remove specific types of impurities. The following diagram illustrates the relationship between the purification stages and the types of impurities removed.

Analytical Methods for Purity Determination

Accurate assessment of Exatecan purity is crucial. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Analytical HPLC Protocol:

-

Instrumentation:

-

Analytical HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.05 M potassium dihydrogen phosphate (pH 3).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm.

-

Column Temperature: 30-40°C.

-

-

Sample Preparation: Prepare a solution of the purified Exatecan in the mobile phase at a concentration of approximately 0.1 mg/mL.

-

Purity Calculation: The purity is determined by calculating the area percentage of the Exatecan peak relative to the total peak area in the chromatogram.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions based on their specific equipment, the characteristics of their crude product, and the desired final product specifications. All work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for the Analytical Characterization of Exatecan Intermediate 8

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of "Exatecan intermediate 8," a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The following protocols are based on established analytical techniques for camptothecin analogs and related pharmaceutical compounds. While specific experimental data for this compound is not widely published, these methods provide a robust framework for its analysis.

Overview of this compound

This compound is a crucial building block in the total synthesis of Exatecan, a hexacyclic camptothecin analog. Its chemical structure, as identified in chemical supplier databases, possesses the molecular formula C₃₀H₃₄FN₃O₉S and a molecular weight of 631.67 g/mol . Accurate characterization of this intermediate is critical to ensure the purity and quality of the final active pharmaceutical ingredient (API), Exatecan.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄FN₃O₉S | MedChemExpress[1] |

| Molecular Weight | 631.67 | MedChemExpress[1] |

| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This includes chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is generally suitable for compounds of this nature.

Protocol 1: Reversed-Phase HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 20% to 80% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound (a general starting point would be 254 nm and 365 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Table 2: Example HPLC Purity Analysis Data

| Parameter | Result |

| Retention Time | ~12.5 min (example) |

| Purity (by area %) | >98% |

| Impurity Profile | Report any impurities exceeding 0.1% |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the identity and assessing the purity of the intermediate.

Protocol 2: LC-MS Method

-

LC System: Utilize the same HPLC conditions as described in Protocol 1.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode is recommended.

-

Ionization Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

-

Mass Range: Scan from m/z 100 to 1000.

Table 3: Expected LC-MS Results

| Parameter | Expected Value |

| Expected [M+H]⁺ | 632.21 |

| Observed [M+H]⁺ | Report observed mass |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation